REACTION_CXSMILES
|
[CH3:1][Mg]Cl.[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH2:7][CH2:6]1>O1CCCC1>[OH:4][C:5]1([CH3:1])[CH2:6][CH2:7][CH:8]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:17])[CH3:16])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the addition of saturated ammonium chloride solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
the volatile solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
dichloromethane (400 ml) and solid citric acid was added until the layers
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium bicarbonate solution, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC(CC1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |